molecular formula C25H19F3N2O3 B2680399 N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide CAS No. 428829-23-6

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide

Cat. No.: B2680399
CAS No.: 428829-23-6
M. Wt: 452.433
InChI Key: KHBJSDVUPRWSPQ-UHFFFAOYSA-N
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Description

The target compound, N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide, features a bifunctional structure comprising a 4-fluorobenzamide core, a 2,4-difluorophenyl group, and a 1,3-dioxoisoindol-2-yl moiety linked via a butyl chain.

Key structural attributes include:

  • Fluorinated aromatic systems: The 2,4-difluorophenyl and 4-fluorobenzamide groups enhance lipophilicity and metabolic stability.
  • Butyl linker: Facilitates conformational flexibility between the aromatic and heterocyclic components.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O3/c26-17-9-7-16(8-10-17)23(31)29(22-12-11-18(27)15-21(22)28)13-3-4-14-30-24(32)19-5-1-2-6-20(19)25(30)33/h1-2,5-12,15H,3-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBJSDVUPRWSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=C(C=C(C=C3)F)F)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phthalimide intermediate: This involves the reaction of phthalic anhydride with an amine to form the phthalimide ring.

    Attachment of the butyl chain: The phthalimide intermediate is then reacted with a butyl halide under basic conditions to introduce the butyl chain.

    Coupling with the difluorophenyl group: The final step involves coupling the difluorophenyl group with the phthalimide-butyl intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions with reagents like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Substituent on Benzamide Molecular Weight (g/mol) Key Structural Differences Synthesis Method
Target Compound 4-Fluoro ~470 (estimated) 2,4-Difluorophenyl, isoindole dione Likely alkylation of triazoles
4-tert-butyl analog () 4-tert-Butyl 527.5 Bulky tert-butyl group increases lipophilicity Similar alkylation methods
N-(2,4-difluorophenyl)-2-fluorobenzamide () 2-Fluoro 266.2 Simpler structure lacking isoindole and butyl chain Hydrazide-isothiocyanate reaction

Key Observations :

  • The simpler 2-fluorobenzamide derivative () lacks the isoindole dione, resulting in lower molecular weight and altered pharmacokinetic profiles.

Heterocyclic Modifications

Compound Name Heterocycle Spectral Data (IR) Functional Implications
Target Compound Isoindole dione C=O stretch ~1660–1682 cm⁻¹ Participates in tautomerism and hydrogen bonding
Triazole Derivatives (, Compounds 10–15) 1,2,4-Triazole C=S stretch ~1247–1255 cm⁻¹; no C=O Thione tautomers stabilize via sulfur interactions
Thienylidene-Benzamide () 2,3-Dihydrothiophene Not provided Thiophene ring introduces π-conjugation

Key Observations :

  • The isoindole dione in the target compound provides distinct electronic effects compared to triazoles () or thiophenes (), influencing reactivity and binding affinities.
  • IR data confirm the absence of C=O in triazole derivatives, contrasting with the target’s pronounced carbonyl signals .

Biological Activity

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide is a synthetic organic compound with a complex structure that includes various functional groups contributing to its biological activity. The presence of fluorine in its structure enhances lipophilicity and may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C27H24F2N2O5C_{27}H_{24}F_2N_2O_5. The compound features a difluorophenyl group, a dioxoisoindole moiety, and a butyl chain. These structural components are significant for its biological activity.

Property Details
Molecular Weight486.49 g/mol
LipophilicityEnhanced by fluorine substituents
Functional GroupsAmide, dioxo, difluorophenyl

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The compound may act as an allosteric modulator , influencing receptor signaling pathways without directly activating them.

The unique combination of fluorinated aromatic systems and the dioxoisoindole moiety may confer distinct pharmacological properties. Similar compounds have shown promise in anti-inflammatory and anticancer activities due to their ability to interfere with cellular signaling pathways.

Case Studies and Research Findings

A review of existing literature reveals limited direct studies on this specific compound; however, related compounds have been investigated extensively:

  • Anti-Cancer Activity : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, compounds like ADX47273 and MNI-137 have demonstrated efficacy in modulating mGlu receptors and exhibiting neuroprotective effects .
  • Inflammatory Response : The anti-inflammatory potential of structurally related compounds has been documented. For instance, RO4491533 has been evaluated for its properties that could mitigate inflammatory responses in various models.

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

Compound Structure Features Biological Activity
This compoundDifluorophenyl + DioxoisoindolemGluR modulation; potential anti-cancer activity
ADX47273Similar aromatic coreAllosteric modulation of mGlu receptors
MNI-137Isoindole structureNeuroprotective effects
RO4491533Difluorophenyl groupAnti-inflammatory properties

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